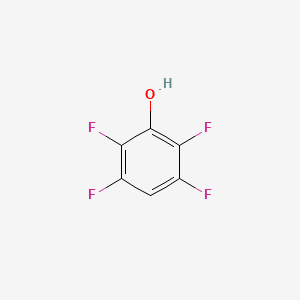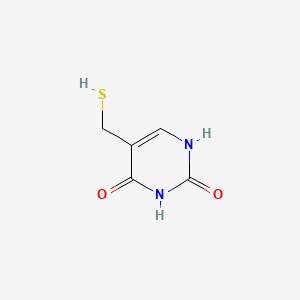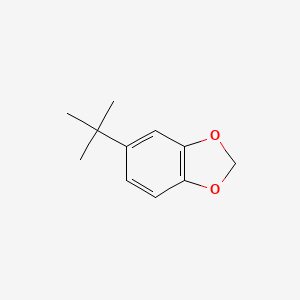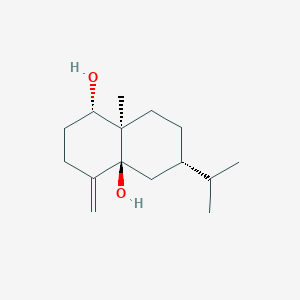
N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
Vue d'ensemble
Description
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- is a chemical compound with a complex structure that includes a pyridine ring and multiple functional groups
Méthodes De Préparation
The synthesis of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- involves several steps. Typically, the synthetic route includes the formation of the pyridine ring followed by the introduction of the methanimidamide group and the dipropyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular functions or signaling pathways.
Comparaison Avec Des Composés Similaires
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- can be compared with other similar compounds that have a pyridine ring and functional groups. Some similar compounds include Methanimidamide, N-cyano-N’-(1,6-dihydro-6-oxo-2-pyridinyl)- and other derivatives with different substituents. The uniqueness of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16) |
Clé InChI |
MEYPAYJYAZKERR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C=NC1=CC=CC(=O)N1 |
Synonymes |
CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)
